molecular formula C9H15N3 B13274704 N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13274704
M. Wt: 165.24 g/mol
InChI Key: DFXOBMYKISRBBH-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide and may involve the use of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features.

    4-amino-1-methylpyrazole:

Uniqueness

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-cyclopentyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-10-12)11-8-4-2-3-5-8/h6-8,11H,2-5H2,1H3

InChI Key

DFXOBMYKISRBBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCCC2

Origin of Product

United States

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